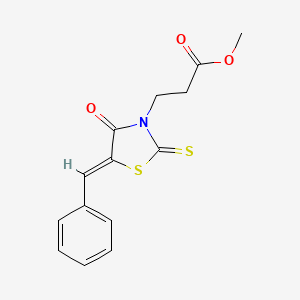

(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a complex organic compound belonging to the class of thiazolidinones Thiazolidinones are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the cyclization of thiosemicarbazones with α-haloketones. The reaction proceeds under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The process requires careful control of temperature and pH to ensure the formation of the desired thiazolidinone ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters can help maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Thiol derivatives.

Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

(Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate has several scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: The compound exhibits biological activity, making it a candidate for drug development and bioactive molecule synthesis.

Medicine: Its derivatives have shown potential in treating various diseases, including cancer and bacterial infections.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (Z)-methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

(Z)-Methyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is compared with other thiazolidinone derivatives, such as:

(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: This compound differs in the length of the alkyl chain and functional group.

(Z)-Methyl 3-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate: This compound has a methoxy group on the benzylidene ring, altering its properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Biological Activity

(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₉NO₃S₂

- Molecular Weight : 279.33 g/mol

- CAS Number : 1151944-57-8

Biological Activity Overview

The compound has been investigated for various biological activities, including:

-

Cytotoxicity

- Studies have shown that derivatives of thiazolidine compounds exhibit significant cytotoxic effects against a range of human tumor cell lines. For instance, related compounds displayed IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent anti-cancer properties .

- In vitro studies revealed that this compound inhibits cell proliferation in several cancer cell lines, suggesting a mechanism involving apoptosis or cell cycle arrest.

-

Mechanism of Action

- The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of key cellular pathways involved in tumor growth. The presence of the thiazolidine ring is crucial for its biological activity, as it facilitates interactions with cellular targets .

- Some studies suggest that these compounds may also act as inhibitors of specific enzymes involved in cancer progression, such as tyrosinase, which is relevant in melanoma treatment .

-

Antioxidant Activity

- Preliminary investigations indicate that this compound may possess antioxidant properties, potentially contributing to its cytoprotective effects against oxidative stress in cells. This aspect is particularly relevant for therapeutic applications in diseases where oxidative damage plays a critical role .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Properties

IUPAC Name |

methyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c1-18-12(16)7-8-15-13(17)11(20-14(15)19)9-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/b11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYURDKKKWRIBEH-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.